
Chloromethyl valproate
Vue d'ensemble
Description
Chloromethyl valproate: is a derivative of valproic acid, a well-known anticonvulsant and mood-stabilizing drug this compound is characterized by the presence of a chloromethyl group attached to the valproate structure
Applications De Recherche Scientifique
Chloromethyl valproate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential anticonvulsant and mood-stabilizing properties, similar to valproic acid.
Polymer Science: The chloromethyl group allows for further functionalization, making it useful in the synthesis of polymeric materials with specific properties.
Biological Studies: Research on its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Chloromethyl valproate, similar to its parent compound valproic acid, primarily targets the γ-aminobutyric acid (GABA) neurotransmitter system and voltage-gated sodium channels . GABA is the primary inhibitory neurotransmitter in the brain, and its enhancement leads to a decrease in neuronal excitability. Voltage-gated sodium channels are responsible for the initiation and propagation of action potentials in neurons .
Mode of Action
This compound’s mode of action is multifaceted. It is believed to increase GABA levels in the brain, enhancing GABA-mediated inhibitory neurotransmission . It also blocks voltage-gated sodium channels , which can stabilize hyperexcitable neuronal membranes, inhibit repetitive neuronal firing, and decrease seizure propagation . Furthermore, it has been suggested that valproate may inhibit histone deacetylases, leading to changes in gene expression .
Biochemical Pathways
This compound affects several biochemical pathways. It enhances GABAergic neurotransmission and inhibits the function of N-methyl-D-aspartate (NMDA) receptors, which are involved in excitatory neurotransmission . This alteration in the balance of inhibitory and excitatory neurotransmission is thought to contribute to its anticonvulsant effects . Additionally, valproate has been found to affect signaling systems like the Wnt/β-catenin and ERK pathways and interfere with inositol and arachidonate metabolism .
Pharmacokinetics
Valproate, from which this compound is derived, is characterized by dose-limited absorption , nonlinear plasma protein binding , and multiple metabolic pathways of elimination . It is almost completely bioavailable, but the absorption rate varies depending on the formulation . Valproate is extensively metabolized in the liver through glucuronide conjugation, mitochondrial β-oxidation, and cytochrome P450-dependent oxidation .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its ability to reduce the frequency and severity of seizures by modulating neuronal excitability . It also has potential neuroprotective effects, possibly due to its influence on cell survival pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy due to drug-drug interactions . Furthermore, genetic factors may influence individual responses to the drug. It’s important to note that valproate is known to cause serious abnormalities in fetuses if taken during pregnancy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chloromethyl valproate can be synthesized through the chloromethylation of valproic acid. The chloromethylation process typically involves the reaction of valproic acid with chloromethylating agents such as chloromethyl methyl ether or chlorotrimethylsilane in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride . The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the chloromethylated product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Chloromethyl valproate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary or secondary amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed:
Substitution Products: Amino, thio, or alkoxy derivatives of valproate.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohol derivatives.
Comparaison Avec Des Composés Similaires
Valproic Acid: The parent compound, widely used as an anticonvulsant and mood stabilizer.
Sodium Valproate: The sodium salt of valproic acid, used for similar therapeutic purposes.
Semisodium Valproate: A compound with similar pharmacological properties.
Uniqueness of Chloromethyl Valproate:
Propriétés
IUPAC Name |
chloromethyl 2-propylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO2/c1-3-5-8(6-4-2)9(11)12-7-10/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDNQXYTITZEEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)OCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
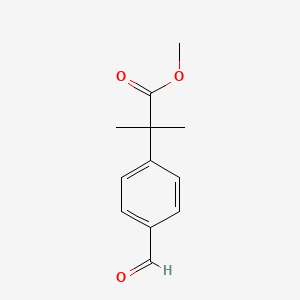
![4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3157079.png)
![Methyl 4-fluorobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B3157080.png)
![4-Amino-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3157092.png)
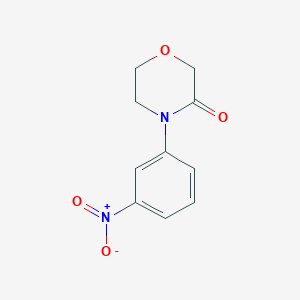

![trisodium;3-[(2S,3S)-18-carboxy-20-(carboxylatomethyl)-8-ethenyl-13-ethyl-3,7,17-trimethyl-12-(oxidomethylidene)-3,21-dihydro-2H-porphyrin-2-yl]propanoate](/img/structure/B3157106.png)
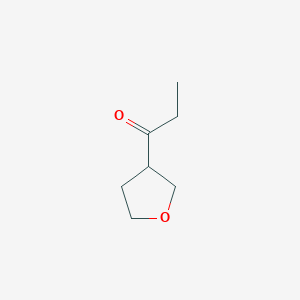
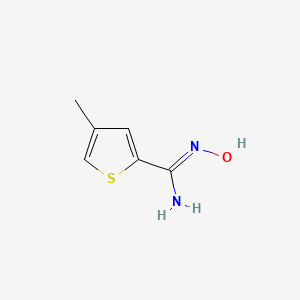


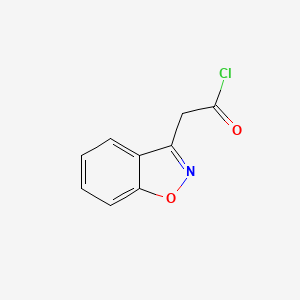
![Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B3157164.png)

